Coronalolide méthylester

Vue d'ensemble

Description

Coronolide methyl ester (CME) is a synthetic compound that has been studied for its potential therapeutic applications. CME is a derivative of coronolide, a natural compound found in the leaves of the Chinese magnolia tree (Magnolia officinalis). CME has been studied for its potential anti-inflammatory, anti-cancer, and anti-oxidant properties. CME has also been investigated for its potential to modulate the immune system, as well as its potential to inhibit the growth of certain bacteria.

Applications De Recherche Scientifique

Activité Cytotoxique

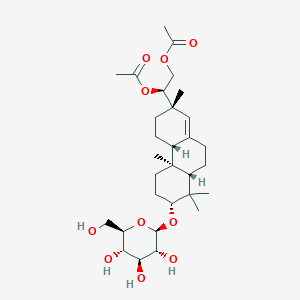

Coronalolide méthylester a montré une large activité cytotoxique lorsqu'il a été évalué contre un panel de lignées cellulaires cancéreuses humaines {svg_1}. Cela suggère qu'il pourrait être utilisé dans le développement de nouvelles thérapies contre le cancer.

Analyse de la Structure Chimique

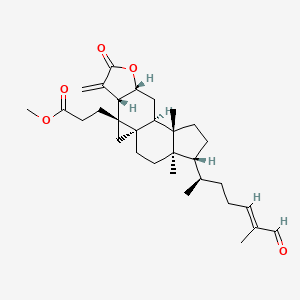

La structure du composé a été analysée par cristallographie aux rayons X {svg_2}. Cette technique permet aux scientifiques de comprendre la structure moléculaire du composé, ce qui peut être crucial pour prédire sa réactivité et ses applications potentielles.

Réactions d'Amidation

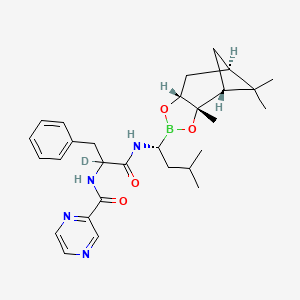

Les esters, y compris le this compound, peuvent subir une amidation directe catalysée par une base {svg_3}. Cette réaction est utile pour la synthèse des amides, qui sont des fonctionnalités fondamentales dans les molécules organiques.

Synthèse de Phosphoramidates

Les résultats de l'étude de l'amidation directe catalysée par une base des esters ont été appliqués à la synthèse de phosphoramidates {svg_4}. Les phosphoramidates sont importants dans divers domaines, notamment la chimie médicinale et la science des matériaux.

Applications Industrielles

Les esters sont utilisés dans divers secteurs tels que la fabrication alimentaire, les tanneries, la production de papier et de pâte à papier, les textiles, les détergents, les cosmétiques, les produits pharmaceutiques, la synthèse de biodiesel, la biorémédiation et le traitement des déchets {svg_5}. Bien que les applications spécifiques du this compound dans ces industries ne soient pas mentionnées, il est plausible qu'il puisse être utilisé de manière similaire à d'autres esters.

Conservation des Œuvres d'Art

La recherche suggère que les métaux lourds dans les pigments réagissent avec les huiles de la peinture pour former des savons {svg_6}. Lorsqu'ils sont exposés à l'humidité, les savons peuvent devenir collants ou se dissoudre, causant des dommages à la peinture {svg_7}. En tant qu'ester, le this compound pourrait potentiellement être impliqué dans des réactions similaires, ce qui pourrait être pertinent dans le domaine de la conservation des œuvres d'art.

Safety and Hazards

When handling Coronalolide methyl ester, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash thoroughly with plenty of water . If ingested or inhaled, medical attention should be sought immediately .

Mécanisme D'action

Target of Action

Coronalolide methyl ester, a compound isolated from the leaves of Gardenia coronaria , exhibits broad cytotoxic activity when evaluated against a panel of human cancer cell lines . This suggests that its primary targets are likely to be components of the cellular machinery involved in cell proliferation and survival, particularly those found in cancer cells.

Mode of Action

Its broad cytotoxic activity suggests that it may interact with its targets to disrupt normal cellular processes, leading to cell death

Result of Action

Coronalolide methyl ester has been shown to exhibit broad cytotoxic activity against a panel of human cancer cell lines . This suggests that the compound’s action results in the death of cancer cells, potentially making it a promising candidate for anticancer therapy.

Analyse Biochimique

Biochemical Properties

Coronalolide methyl ester plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes involved in cellular metabolism, including cytochrome P450 enzymes, which are responsible for the oxidative metabolism of many endogenous and exogenous compounds . Additionally, coronalolide methyl ester has been found to bind to specific proteins involved in cell signaling pathways, such as protein kinases, thereby modulating their activity and influencing downstream signaling events . These interactions highlight the compound’s potential as a modulator of biochemical pathways and its relevance in therapeutic applications.

Cellular Effects

Coronalolide methyl ester exerts various effects on different types of cells and cellular processes. In cancer cells, this compound has been shown to induce apoptosis, a programmed cell death mechanism, by activating caspase enzymes and promoting the release of cytochrome c from mitochondria . Furthermore, coronalolide methyl ester has been observed to inhibit cell proliferation by arresting the cell cycle at the G2/M phase, thereby preventing the progression of cancer cells through the cell cycle . In addition to its effects on cancer cells, coronalolide methyl ester has been reported to modulate cell signaling pathways, gene expression, and cellular metabolism in normal cells, suggesting its potential as a therapeutic agent for various diseases .

Molecular Mechanism

The molecular mechanism of action of coronalolide methyl ester involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, thereby modulating their activity . For instance, coronalolide methyl ester has been shown to inhibit the activity of certain protein kinases, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the expression of genes involved in apoptosis, cell cycle regulation, and metabolism . These molecular interactions underscore the multifaceted nature of coronalolide methyl ester’s mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of coronalolide methyl ester have been observed to change over time. Studies have shown that this compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . The long-term effects of coronalolide methyl ester on cellular function have been found to vary depending on the duration of exposure. Prolonged exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, long-term studies have revealed potential adaptive responses in normal cells, such as changes in gene expression and metabolic activity, which may influence the overall cellular response to coronalolide methyl ester .

Dosage Effects in Animal Models

The effects of coronalolide methyl ester in animal models have been shown to vary with different dosages. At low doses, this compound has been found to exhibit minimal toxicity and adverse effects, while still exerting significant anti-cancer activity . At higher doses, coronalolide methyl ester has been associated with increased toxicity, including hepatotoxicity and nephrotoxicity, as well as adverse effects on normal cellular function . These findings highlight the importance of determining the optimal dosage for therapeutic applications of coronalolide methyl ester to maximize its efficacy while minimizing potential side effects.

Metabolic Pathways

Coronalolide methyl ester is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes . These enzymes play a crucial role in the oxidative metabolism of coronalolide methyl ester, leading to the formation of various metabolites . Additionally, this compound has been found to interact with cofactors, such as nicotinamide adenine dinucleotide phosphate (NADPH), which are essential for the enzymatic reactions involved in its metabolism . The effects of coronalolide methyl ester on metabolic flux and metabolite levels have been observed to vary depending on the specific metabolic pathway and the cellular context .

Transport and Distribution

The transport and distribution of coronalolide methyl ester within cells and tissues are mediated by specific transporters and binding proteins . This compound has been shown to interact with membrane transporters, such as ATP-binding cassette (ABC) transporters, which facilitate its uptake and efflux across cellular membranes . Additionally, coronalolide methyl ester can bind to intracellular proteins, such as albumin, which influence its localization and accumulation within cells . These interactions play a crucial role in determining the bioavailability and overall distribution of coronalolide methyl ester in different tissues and cellular compartments.

Subcellular Localization

The subcellular localization of coronalolide methyl ester is influenced by various factors, including targeting signals and post-translational modifications . This compound has been found to localize to specific cellular compartments, such as the mitochondria and the nucleus, where it exerts its effects on cellular function . For instance, the accumulation of coronalolide methyl ester in the mitochondria has been associated with the induction of apoptosis through the release of cytochrome c and activation of caspase enzymes . Additionally, the localization of coronalolide methyl ester in the nucleus has been linked to changes in gene expression and modulation of transcriptional activity . These findings highlight the importance of subcellular localization in determining the activity and function of coronalolide methyl ester.

Propriétés

IUPAC Name |

methyl 3-[(1S,3R,4R,8R,10S,11S,14R,15R)-11,15-dimethyl-5-methylidene-14-[(E,2R)-6-methyl-7-oxohept-5-en-2-yl]-6-oxo-7-oxapentacyclo[8.7.0.01,3.04,8.011,15]heptadecan-3-yl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H44O5/c1-19(17-32)8-7-9-20(2)22-10-12-29(5)24-16-23-26(21(3)27(34)36-23)31(13-11-25(33)35-6)18-30(24,31)15-14-28(22,29)4/h8,17,20,22-24,26H,3,7,9-16,18H2,1-2,4-6H3/b19-8+/t20-,22-,23-,24+,26-,28-,29+,30+,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPFAZZFTBDKRJL-PXERRMOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C=O)C1CCC2(C1(CCC34C2CC5C(C3(C4)CCC(=O)OC)C(=C)C(=O)O5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC/C=C(\C)/C=O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C[C@@H]5[C@H]([C@]3(C4)CCC(=O)OC)C(=C)C(=O)O5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H44O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the known biological activity of Coronalolide methyl ester?

A1: While the provided abstracts don't directly investigate the activity of Coronalolide methyl ester, they mention that it is a constituent of Gardenia coronaria leaves [, ]. The methanolic extract of these leaves, which likely contains Coronalolide methyl ester, displays antibacterial activity against both Gram-negative and Gram-positive bacteria []. Further research is needed to isolate and specifically evaluate the activity of Coronalolide methyl ester.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Disodium;[4-(7-oxido-4-oxochromen-3-yl)phenyl] sulfate](/img/structure/B1150725.png)